(S)-4-Cmtb -

(S)-4-Cmtb

Catalog Number: EVT-10906437
CAS Number:
Molecular Formula: C14H14ClFN2OS
Molecular Weight: 312.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-4-Cmtb is synthesized from commercially available starting materials through a series of chemical reactions. It falls under the classification of thiazole derivatives and is primarily studied within the context of pharmacology and biochemistry for its interaction with G protein-coupled receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-4-Cmtb involves multiple steps:

  1. Formation of the Thiazole Ring: A suitable precursor reacts with a thioamide to form the thiazole ring.
  2. Introduction of the Chlorophenyl Group: This is achieved through a nucleophilic substitution reaction.
  3. Formation of the Amide Bond: The final step involves creating an amide bond between the thiazole ring and the chlorophenyl group.

The reaction conditions typically utilize organic solvents such as dimethyl sulfoxide (DMSO) and may require catalysts to enhance reaction efficiency. For industrial production, these methods are scaled up with optimizations to ensure high yield and purity, often employing techniques like high-performance liquid chromatography (HPLC) for purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-4-Cmtb can be represented by its IUPAC name and structural formulas:

  • IUPAC Name: (2S)-2-(4-chlorophenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-methylbutanamide
  • InChI: InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1
  • Molecular Weight: 312.8g/mol312.8\,g/mol

The compound features a thiazole ring connected to a chlorophenyl group and a branched butanamide structure, which is critical for its biological activity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cmtb can participate in various chemical reactions:

  1. Oxidation: This can lead to oxidized derivatives.
  2. Reduction: The compound can be reduced to form different derivatives.
  3. Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

For oxidation, common agents include hydrogen peroxide and potassium permanganate; for reduction, sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions may involve nucleophiles such as amines or thiols .

Mechanism of Action

Process and Data

(S)-4-Cmtb acts primarily as an allosteric agonist at the FFA2 receptor. It enhances calcium ion responses in the presence of acetate, indicating its role in activating intracellular signaling pathways. Studies show that it increases phosphorylated extracellular signal-regulated kinase 1 and 2 (pERK1/2) levels while inhibiting forskolin-induced cyclic adenosine monophosphate (cAMP) production . The compound's mechanism involves both orthosteric and allosteric modulation of receptor activity, showcasing its complex interaction profile .

Physical and Chemical Properties Analysis

Physical Properties

(S)-4-Cmtb is characterized by its solid state at room temperature with specific melting points that depend on purity levels. Its solubility varies in different organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo reactions under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction processes .

Applications

Scientific Uses

(S)-4-Cmtb has several applications in scientific research:

  • Pharmacology: It is utilized as an allosteric agonist to study FFA2's role in metabolic processes.
  • Biochemistry: The compound aids in investigating signaling pathways influenced by FFA2.
  • Medicine: Research explores potential therapeutic applications in treating metabolic disorders and inflammatory diseases.
  • Industry: It contributes to drug development targeting FFA2 and related receptors .
Molecular Pharmacology of (S)-4-Cmtb

Allosteric Modulation of Free Fatty Acid Receptor 2/G-Protein-Coupled Receptor 43 Signaling

(S)-4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide ((S)-4-CMTB) is a synthetic positive allosteric modulator (PAM) that targets the Free Fatty Acid Receptor 2 (FFA2; also designated GPR43). This receptor, activated endogenously by short-chain fatty acids (acetate, propionate, butyrate), couples to both Gi/o and Gq/11 signaling pathways. (S)-4-CMTB binds to a topographically distinct transmembrane allosteric site, inducing conformational changes that amplify receptor responsiveness to orthosteric ligands [2] [6].

In human neutrophils, (S)-4-CMTB restores FFA2 functionality after homologous (propionic acid-induced) or heterologous (Interleukin-8-induced) desensitization. This is achieved by re-sensitizing the receptor toward endogenous agonists, enabling renewed calcium mobilization, extracellular signal-regulated kinases 1/2 phosphorylation, and chemotaxis – processes critical for neutrophil-mediated inflammation resolution [2]. Mechanistically, (S)-4-CMTB stabilizes an active receptor conformation that facilitates G-protein coupling, thereby counteracting desensitization-induced signaling arrest.

Table 1: Signaling Pathways Modulated by (S)-4-CMTB in FFA2

Signaling PathwayBiological EffectImpact of (S)-4-CMTB
Gi/o protein couplingInhibition of adenylyl cyclaseEnhanced agonist potency; reduced cAMP production
Gq/11 protein couplingCalcium mobilization, PKC activationIncreased intracellular Ca²⁺ flux, degranulation
β-Arrestin recruitmentReceptor internalizationContext-dependent modulation observed
pERK1/2 activationCell proliferation/differentiationSustained phosphorylation post-desensitization

Furthermore, (S)-4-CMTB demonstrates system bias: Its effects are contingent upon cellular expression levels of G-proteins and regulatory kinases. This explains tissue-specific variations in its efficacy, particularly in adipocytes (lipolysis suppression) versus pancreatic β-cells (insulin secretion modulation) [6].

Dual Agonist and Positive Allosteric Modulator Activity

(S)-4-CMTB exhibits a unique "ago-PAM" (allosteric agonist and positive allosteric modulator) profile. It directly activates FFA2 as an orthosteric agonist and potentiates responses to endogenous short-chain fatty acids [4] [8]. This dual functionality arises from its capacity to engage distinct receptor states:

  • Intrinsic Agonism: At high concentrations, (S)-4-CMTB stabilizes the active FFA2 conformation, triggering Gq/11-mediated calcium flux independently of endogenous agonists. This is quantified by an EC₅₀ of ~3 μM in recombinant cell systems [2] [6].
  • Allosteric Potentiation: In the presence of sub-saturating propionate, (S)-4-CMTB enhances agonist affinity by 5-10 fold and maximal efficacy by up to 80%, shifting the concentration-response curve leftward and upward [2] [10]. This synergism enables neutrophil activation even under heterologous desensitization conditions where orthosteric agonists alone are ineffective.

Table 2: Functional Efficacy of (S)-4-CMTB in Cellular Assays

Activity TypeAssay SystemKey MetricReference Ligand Comparison
Direct agonism (Gq)Recombinant CHO-FFA2EC₅₀ = 3.1 μM; Emax = 85% of propionatePropionate (EC₅₀ = 300 μM)
PAM activity (Gi)Human neutrophil chemotaxis10-fold ↑ propionate potencyPropionate alone (EC₅₀ = 1 mM)
Resensitization capacityDesensitized neutrophils70-90% recovery of calcium fluxNon-resensitized by propionate

The ago-PAM behavior implies that (S)-4-CMTB induces bidirectional allostery: Its binding facilitates orthosteric site closure while simultaneously optimizing transducer protein engagement. This is distinct from pure PAMs (which lack intrinsic efficacy) and underscores its therapeutic potential for low-tonic environments like chronic inflammation [4] [10].

Ligand-Receptor Binding Dynamics in Sequential Activation Mechanisms

Single-molecule Förster resonance energy transfer (smFRET) and dynamic mass redistribution studies reveal that (S)-4-CMTB activates FFA2 via a stepwise sequential mechanism, not classical orthosteric or bitopic binding [8] [10]:

  • Transient Site Engagement: (S)-4-CMTB initially binds a metastable extracellular or membrane-proximal site, partially stabilizing the Venus flytrap domain (VFD) dimer in a semi-closed state.
  • Sustained Allosteric Occupation: The ligand transitions to a deeper transmembrane pocket, locking the 7-transmembrane domain (7TMD) into an active conformation that recruits Gi/o or Gq/11 proteins.

This process generates distinct kinetic signatures:

Table 3: Kinetic Parameters of (S)-4-CMTB-Induced FFA2 Activation

Activation PhaseTimescaleStructural OutcomeDependence on Ligand
Initial bindingMillisecondsVFD partial closure; increased dynamicsGlutamate-independent
Conformational transition100s milliseconds7TMD rearrangement; G-protein couplingStabilized by BINA*
Sustained signalingSeconds-minutesERK phosphorylation, cytoskeletal remodelingRequires Gi/Gq presence

*BINA: structurally related mGlu2 PAM illustrating conserved mechanism [10]

This sequential model explains why (S)-4-CMTB outperforms orthosteric agonists: It exploits conformational plasticity to incrementally stabilize active states, whereas propionate only induces partial activation. The mechanism is further evidenced by mutagenesis – disrupting the allosteric pocket (e.g., FFA2-TM6/7 mutations) ablates sustained signaling but not initial binding [8].

Transient vs. Sustained Activation States

The transient state correlates with rapid calcium oscillations (subsecond bursts), while the sustained state enables prolonged β-arrestin recruitment and receptor internalization. (S)-4-CMTB’s residence time in the deep pocket (>5 minutes) dictates the duration of functional outcomes, a key differentiator from endogenous agonists [8] [10].

Stereoselectivity and Enantiomer-Specific Functional Outcomes

(S)-4-CMTB exhibits strict enantiomer-dependent pharmacology. The (S)-enantiomer is a potent ago-PAM (EC₅₀ = 3 μM), while the (R)-enantiomer displays >100-fold lower activity in calcium mobilization and ERK phosphorylation assays [1] [6] [9]. This stereoselectivity arises from:

  • Chiral Center Coordination: The α-methyl group in (S)-4-CMTB forms van der Waals contacts with Phe⁶.⁴⁴ and Trp⁶.⁴⁸ in FFA2’s transmembrane helix 6 (TM6), a region critical for G-protein coupling. The (R)-configuration sterically clashes with these residues, impairing receptor activation [6].
  • Differential Binding Mode Occupancy: smFRET studies suggest the (S)-enantiomer achieves full occupancy of the deep allosteric pocket, while the (R)-enantiomer remains trapped in the transient site, unable to induce 7TMD rearrangement [8] [10].

Table 4: Enantiomeric Comparison of 4-CMTB Activity

Parameter(S)-4-CMTB(R)-4-CMTBBiological Consequence
FFA2 Binding affinity (Kd)120 nM>10 μMHigh receptor occupancy by (S)-enantiomer
Agonist EC₅₀ (Ca²⁺ flux)3.1 μM>300 μMSelective Gi/o activation by (S) form
PAM activity (α) *25 (high cooperativity)1.2 (minimal cooperativity)Synergy only with (S) enantiomer

*α: Cooperativity factor for propionate potentiation [6]

Cryo-electron microscopy structures confirm that the (S)-chirality orients the thiazole ring toward intracellular loop 2 (ICL2), a G-protein engagement interface. This "chiral switch" also confers signaling bias: (S)-4-CMTB favors Gq/11 over β-arrestin pathways in macrophages, whereas racemic 4-CMTB exhibits balanced signaling [6] [9]. The enantiopurity of synthetic preparations is thus critical for functional reproducibility.

Structural Basis of Stereoselectivity

The active site of FFA2 contains a stereospecific subpocket within its 7TMD, characterized by:

  • A hydrophobic cleft accommodating the (S)-methyl group
  • His¹⁷⁸ (TM1) hydrogen bonding to the thiazole nitrogen
  • Salt bridge formation between the chloro-phenyl group and Arg⁶.³²Mutating His¹⁷⁸ to alanine abolishes stereoselectivity, confirming its role in chiral discrimination [6] [9]. This precise geometry explains why >98% enantiomeric excess (e.e.) of (S)-4-CMTB is required for maximal neutrophil resensitization [2].

Properties

Product Name

(S)-4-Cmtb

IUPAC Name

(2S)-2-(4-chlorophenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-methylbutanamide

Molecular Formula

C14H14ClFN2OS

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1

InChI Key

VMELOMANPNYLFR-LBPRGKRZSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.